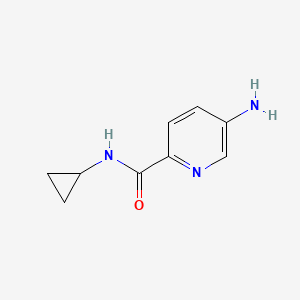

![molecular formula C7H5N3O2S B581507 4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid CAS No. 1318242-98-6](/img/structure/B581507.png)

4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

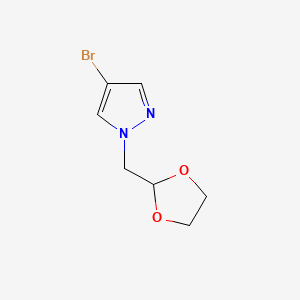

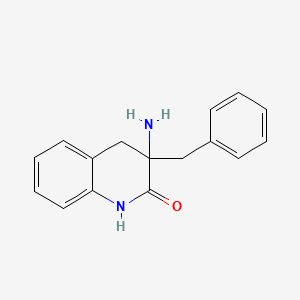

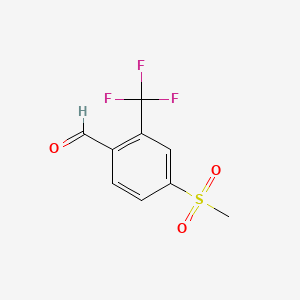

“4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid” is a chemical compound with the molecular formula C7H5N3O2S . It has a molecular weight of 195.2 .

Molecular Structure Analysis

The linear formula of “4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid” is C7H5N3O2S . More detailed structural analysis is not available in the retrieved data.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .Scientific Research Applications

LIMK1 Inhibitors Identification : Sleebs et al. (2011) identified 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as inhibitors of LIMK1, a protein kinase involved in regulating actin dynamics (Sleebs et al., 2011).

Scaffold Reversal for LIMK1 Inhibition : Sleebs et al. (2011) also reported the evolution of bicyclic hits to tricyclic 4-aminobenzothieno[3,2-d]pyrimidine, significantly increasing the potency as LIMK1 inhibitors (Sleebs et al., 2011).

Antiproliferative Activities : Gong Ping (2012) synthesized 2-substituted-4-aminothieno[3,2-d]pyrimidine derivatives and evaluated their antiproliferative activities against cancer cell lines, showing promising results (Gong Ping, 2012).

Synthesis of Novel Derivatives : Bakhite et al. (2005) focused on synthesizing novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, exploring their potential in pharmaceutical applications (Bakhite et al., 2005).

Use in Peptide Analogues : Bissyris et al. (2005) studied 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic Acid as a building block for peptidomimetics, highlighting its use in synthesizing peptide analogues (Bissyris et al., 2005).

Antibacterial Activity : Kostenko et al. (2008) synthesized a series of pyridothienopyrimidinones and established their antistaphylococcal activity, suggesting their potential in developing new antibacterial agents (Kostenko et al., 2008).

Kinase Library Preparation : Peng et al. (2007) prepared a focused kinase library of 7-arylthieno[3,2-d]pyrimidin-4-amine analogues, demonstrating the utility of these compounds in kinase research (Peng et al., 2007).

Visual Detection of Z-DNA : Park et al. (2014) synthesized a 2-aminothieno[3,4-d]pyrimidine G-mimic deoxyribonucleoside for direct visualization of B-Z transition in DNA, indicating its use in molecular biology (Park et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

4-aminothieno[3,2-d]pyrimidine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c8-6-5-4(9-2-10-6)3(1-13-5)7(11)12/h1-2H,(H,11,12)(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAMZTOKACCSNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(S1)C(=NC=N2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol](/img/structure/B581433.png)